molecular formula C10H8F11NO B10969412 1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(propan-2-yl)cyclohexanecarboxamide

1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(propan-2-yl)cyclohexanecarboxamide

Cat. No.: B10969412
M. Wt: 367.16 g/mol
InChI Key: YPDUUHVCZVAVAG-UHFFFAOYSA-N
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Description

1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-ISOPROPYLCYCLOHEXANECARBOXAMIDE is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications.

Properties

Molecular Formula

C10H8F11NO

Molecular Weight

367.16 g/mol

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-propan-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C10H8F11NO/c1-3(2)22-4(23)5(11)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h3H,1-2H3,(H,22,23)

InChI Key

YPDUUHVCZVAVAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-ISOPROPYLCYCLOHEXANECARBOXAMIDE typically involves the fluorination of cyclohexanecarboxamide derivatives. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing the risk of hazardous by-products. The use of advanced fluorination techniques, such as electrochemical fluorination, is also explored to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-ISOPROPYLCYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide group can be hydrolyzed to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like sodium hydroxide (NaOH) for substitution, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide group yields carboxylic acids and amines, while substitution reactions can produce a variety of fluorinated derivatives .

Mechanism of Action

The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-ISOPROPYLCYCLOHEXANECARBOXAMIDE involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

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